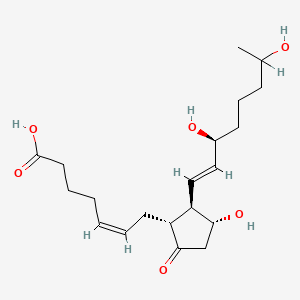
Chorismate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chorismate(2-) is a polyunsaturated dicarboxylic acid dianion. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a chorismic acid.
Applications De Recherche Scientifique
Biosynthesis of Aromatic Compounds
Chorismate serves as a key substrate for enzymes involved in the biosynthesis of aromatic compounds. It represents a critical branching point for secondary metabolites of the shikimate pathway. The roles of chorismate-utilizing enzymes such as chorismate mutase, anthranilate synthase, and isochorismate synthase are crucial in secondary metabolism. These enzymes are responsible for converting chorismate into various aromatic compounds in plants (Poulsen & Verpoorte, 1991).
Catalytic Mechanisms and Enzyme Analysis
Chorismate's transformation by various enzymes, including anthranilate synthase and isochorismate synthase, is instrumental in the biosynthesis of tryptophan, p-aminobenzoate, and enterobactin. These enzymes share a common mechanism involving the addition of a nucleophile to chorismate. Molecular modeling and enzymatic analysis provide insights into the catalytic mechanisms and roles of these enzymes (He et al., 2004).
Shikimate Pathway Dynamics
The shikimate pathway, which culminates in the production of chorismate, plays a dual role in primary and secondary metabolism in plants. Chorismate, as the end product, is pivotal for synthesizing aromatic amino acids and various secondary metabolites with diverse physiological roles. Understanding the pathway's subcellular location and its regulation is essential for grasping the dynamics of chorismate production and utilization (Weaver & Herrmann, 1997).
Large-Scale Production and Purification
Efficient in vivo synthesis and purification of chorismic acid, a derivative of chorismate, have been developed using modified strains of Escherichia coli. This advancement facilitates the large-scale production of chorismate for biochemical studies and the structural analysis of chorismate-utilizing enzymes (Grisostomi et al., 1997).
Isotope Labeling for Research
Chorismate's role as a biosynthetic precursor for aromatic amino acids has led to the development of methods for preparing isotopically labeled chorismate. These methods enable detailed studies of chorismate metabolism and its enzymatic transformations, providing valuable insights into its biochemical pathways (Rajagopalan & Jaffe, 1993).
Propriétés
Formule moléculaire |
C10H8O6-2 |
|---|---|
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
(3R,4R)-3-(1-carboxylatoethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/p-2/t7-,8-/m1/s1 |
Clé InChI |
WTFXTQVDAKGDEY-HTQZYQBOSA-L |
SMILES isomérique |
C=C(C(=O)[O-])O[C@@H]1C=C(C=C[C@H]1O)C(=O)[O-] |
SMILES |
C=C(C(=O)[O-])OC1C=C(C=CC1O)C(=O)[O-] |
SMILES canonique |
C=C(C(=O)[O-])OC1C=C(C=CC1O)C(=O)[O-] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



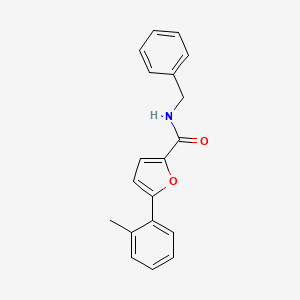
![2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[(Z)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]acetamide](/img/structure/B1231150.png)
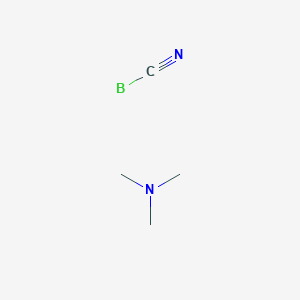

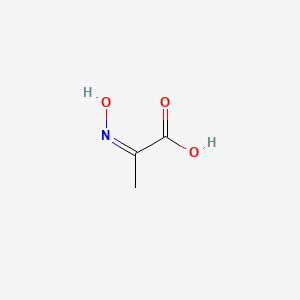

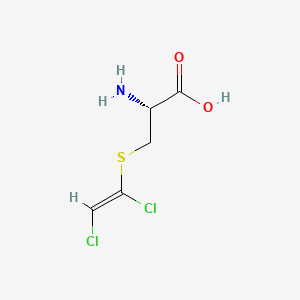
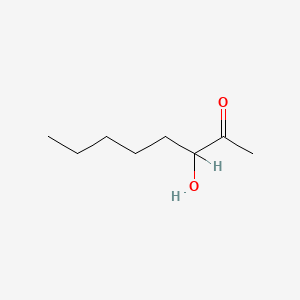
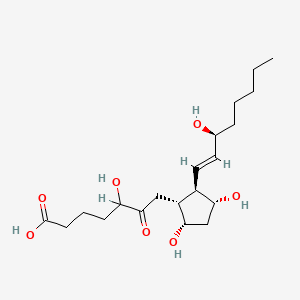
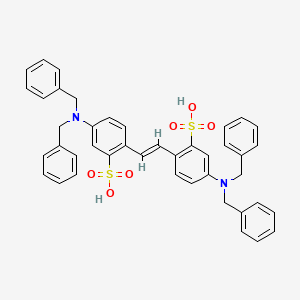
![(6R,7R)-7-[[(2R)-2-amino-2-(2-amino-1,3-benzothiazol-6-yl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1231165.png)


